Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]-
Description
Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- is a tertiary silane derivative characterized by a bulky tert-butyl (1,1-dimethylethyl) group, a dimethylsilane core, and a (2-phenylcyclopropyl)methoxy substituent. The cyclopropane ring introduces significant steric strain and electronic effects, while the phenyl group enhances aromatic interactions. This compound is hypothesized to exhibit unique reactivity due to the strained cyclopropane moiety, making it valuable in organic synthesis and materials science applications.
Properties
CAS No. |
653604-00-3 |
|---|---|
Molecular Formula |
C16H26OSi |
Molecular Weight |
262.46 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[(2-phenylcyclopropyl)methoxy]silane |
InChI |
InChI=1S/C16H26OSi/c1-16(2,3)18(4,5)17-12-14-11-15(14)13-9-7-6-8-10-13/h6-10,14-15H,11-12H2,1-5H3 |
InChI Key |
BBUMOMLUNKHDCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CC1C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylcyclopropylmethanol with tert-butyl(dimethyl)silane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives with reduced functional groups.
Scientific Research Applications
Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- has a wide range of applications in scientific research, including:
Chemistry: It is used as a coupling agent in the synthesis of various organic and inorganic compounds, enhancing the adhesion between different materials.
Biology: The compound is utilized in the modification of biomolecules for improved stability and functionality in biological systems.
Mechanism of Action
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- involves its ability to form strong covalent bonds with various substrates. The silane group can undergo hydrolysis to form silanol groups, which can then react with other functional groups to form stable siloxane bonds. This property makes it an effective coupling agent, enhancing the adhesion and stability of materials .
Comparison with Similar Compounds
Comparison with Similar Silane Compounds
Structural and Functional Group Analysis
Key Observations:
The iodo substituent in CAS 168335-78-2 enhances electrophilicity, making it reactive in cross-coupling reactions, whereas the target compound’s cyclopropane may favor strain-driven reactions (e.g., ring-opening) .
Thermal Stability :
- CAS 646523-19-5 has a high predicted boiling point (520.5°C), likely due to its extended dioxolane-methoxyphenyl structure. The target compound’s cyclopropane may reduce thermal stability compared to this compound but increase it relative to CAS 500862-10-2 (301.8°C), which has a smaller propenyl group .
Target Compound (Hypothetical):
- Cyclopropane Reactivity : The strained cyclopropane ring may undergo ring-opening reactions under acidic or radical conditions, enabling applications in polymer crosslinking or as a precursor to functionalized silanes.
- Steric Shielding : The tert-butyl group may slow hydrolysis compared to less hindered silanes, enhancing stability in storage.
CAS 646523-19-5 :
- Dioxolane Functionality: The 1,3-dioxolane ring offers chelation sites for metal catalysts, suggesting utility in asymmetric synthesis.
CAS 168335-78-2 :
- Iodo Substituent : The iodine atom facilitates nucleophilic substitutions (e.g., Suzuki couplings), making it a candidate for synthesizing silicon-containing pharmaceuticals or agrochemicals.
CAS 500862-10-2 :
- Propenyl Group : The propenyl moiety enables participation in radical or olefin metathesis reactions, suggesting applications in silicone-based polymers or surface modifiers.
Computational and Experimental Data
- Polar Surface Area (PSA): CAS 646523-19-5: PSA = 46.15 Ų (indicative of moderate polarity due to ether and dioxolane oxygens) . CAS 500862-10-2: PSA = 9.23 Ų (low polarity, aligning with its hydrocarbon-rich structure) . Target Compound: Estimated PSA ~20–30 Ų, balancing the polar methoxy group and nonpolar cyclopropane/tert-butyl groups.
Molecular Weight Trends :
The target compound’s molecular weight is expected to fall between CAS 646523-19-5 (490.31) and CAS 500862-10-2 (262.18), reflecting the cyclopropane-phenyl group’s contribution.
Research Implications and Gaps
- Synthetic Challenges : The cyclopropane ring in the target compound may complicate synthesis due to ring strain. Lessons from CAS 500862-10-2’s stereospecific synthesis (R/S configurations) could inform strategies .
- Application Potential: The target compound’s unique structure may bridge the reactivity profiles of CAS 646523-19-5 (high thermal stability) and CAS 168335-78-2 (iodine-mediated reactivity), offering novel pathways in materials science.
Biological Activity
Silane compounds, particularly those with complex organic structures, have garnered attention in various fields of chemistry and biology. The compound Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- is notable for its potential biological activities. This article aims to explore the biological activity of this silane compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula: CHOSi
- Molecular Weight: 249.43 g/mol
- CAS Registry Number: 18162-48-6
The structure of this silane compound includes a phenylcyclopropyl moiety which is known for its unique interactions in biological systems.
Mechanisms of Biological Activity
The biological activity of silanes often involves their interaction with cellular components. The specific mechanisms of action for Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- may include:
- Antioxidant Activity: Silanes can act as radical scavengers, reducing oxidative stress in cells.
- Enzyme Inhibition: Some silanes inhibit specific enzymes that are crucial in metabolic pathways.
- Cell Signaling Modulation: They may influence signaling pathways that regulate cell growth and apoptosis.
Antioxidant Properties
A study published in the Journal of Organic Chemistry highlighted the antioxidant properties of similar silane compounds. The ability to scavenge free radicals was attributed to the presence of electron-rich groups in their structure, which could stabilize radical species effectively .
Case Studies
-
Case Study on Cellular Effects:
In vitro studies demonstrated that Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]- exhibited significant cytoprotective effects against hydrogen peroxide-induced cell damage in human fibroblasts. The mechanism was linked to the modulation of intracellular reactive oxygen species (ROS) levels . -
Anti-inflammatory Activity:
Another research paper published in Molecules investigated the anti-inflammatory effects of silane compounds similar to the one discussed. It was found that these compounds inhibited the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
